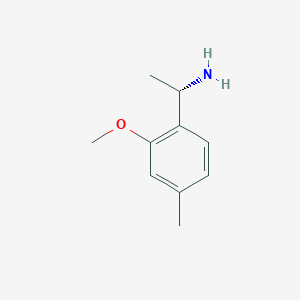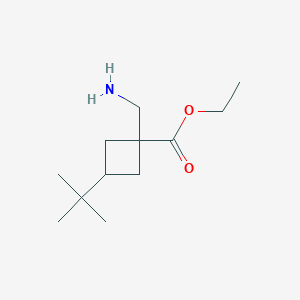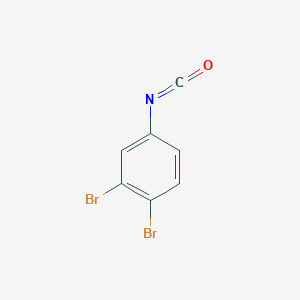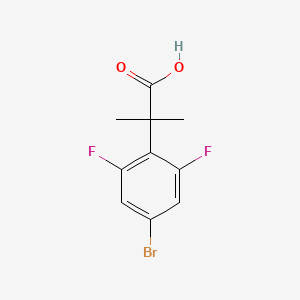
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate typically involves the reaction of 1,2,3-thiadiazole derivatives with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2,3-thiadiazole derivative
Reagent: Methanesulfonyl chloride
Base: Sodium hydroxide
Solvent: Typically an organic solvent such as dichloromethane
Temperature: Controlled, usually around room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.
科学研究应用
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence.
作用机制
The mechanism of action of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate involves its interaction with specific molecular targets. In biological systems, thiadiazole derivatives can interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1,2,3-Thiadiazole: The parent compound of the class, known for its versatile chemical properties.
1,3,4-Thiadiazole: Another isomer with similar applications but different chemical properties.
Thidiazuron: A thiadiazole derivative used as a plant growth regulator.
Uniqueness
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, allows for a wide range of chemical modifications and applications.
属性
分子式 |
C3H3N2NaO4S2 |
|---|---|
分子量 |
218.2 g/mol |
IUPAC 名称 |
sodium;hydroxy(thiadiazol-5-yl)methanesulfonate |
InChI |
InChI=1S/C3H4N2O4S2.Na/c6-3(11(7,8)9)2-1-4-5-10-2;/h1,3,6H,(H,7,8,9);/q;+1/p-1 |
InChI 键 |
ZGHBGGHAOWERCE-UHFFFAOYSA-M |
规范 SMILES |
C1=C(SN=N1)C(O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)



![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)



![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)





